Docetaxel m1&m2, (S)-

Description

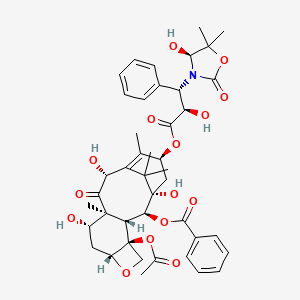

Properties

CAS No. |

157183-03-4 |

|---|---|

Molecular Formula |

C43H51NO15 |

Molecular Weight |

821.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(4S)-4-hydroxy-5,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H51NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,37,46-48,52,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,37-,41+,42-,43+/m0/s1 |

InChI Key |

MZGHWPNTSVYFCV-HHQOYREHSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6[C@H](C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Docetaxel is derived semisynthetically from 10-deacetyl-baccatin III, which is more water-soluble than paclitaxel and is a more potent antimicrotubule agent in vitro . The synthetic route involves hydroxylation of the synthetic isobutoxy side chain, forming metabolite M2 . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Docetaxel undergoes various chemical reactions, including hydroxylation, which is catalyzed by the CYP3A4 isoenzyme . Common reagents used in these reactions include organic solvents and catalysts that facilitate the hydroxylation process. The major products formed from these reactions are the metabolites M1, M2, M3, and M4 .

Scientific Research Applications

Pharmacological Properties

Docetaxel functions by promoting microtubule assembly and stabilizing microtubules, which inhibits the normal dynamic reorganization necessary for cell division. This mechanism of action leads to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells . The compound is administered intravenously and has a well-established dosing regimen that varies depending on the type of cancer being treated.

Indications

Docetaxel is indicated for the treatment of several types of cancer, including:

- Breast Cancer : Used as a single agent after chemotherapy failure and in combination with doxorubicin and cyclophosphamide for operable node-positive breast cancer.

- Non-Small Cell Lung Cancer : Administered after failure of platinum-based therapies or in combination with cisplatin for untreated advanced cases.

- Prostate Cancer : Combined with prednisone for metastatic castration-resistant prostate cancer.

- Gastric Adenocarcinoma : Used with cisplatin and fluorouracil for advanced cases.

- Head and Neck Cancer : Employed in combination regimens for locally advanced squamous cell carcinoma .

Case Studies

-

Metastatic Breast Cancer :

A study evaluated the efficacy of Docetaxel at a dose of 75 mg/m² in patients with metastatic adenocarcinoma. The results indicated an objective response rate of 15.9%, with stable disease observed in 25% of patients. Notably, grade 3–4 neutropenia was reported in 81.8% of patients, highlighting significant hematological toxicity associated with treatment . -

Advanced Prostate Cancer :

The STOPCAP M1 study revealed that adding Docetaxel to hormone therapy significantly improved survival rates in patients with high-volume metastatic prostate cancer. Specifically, 55% of patients receiving combination therapy were alive after five years compared to only 20% with hormone therapy alone. Conversely, patients with low-volume disease did not benefit from Docetaxel treatment . -

Chemotherapy Regimens :

In a pilot study involving a densified regimen combining Docetaxel and epirubicin, mathematical modeling was used to optimize dosing schedules while minimizing toxicity. This approach demonstrated that tailored dosing could enhance therapeutic outcomes without exacerbating side effects .

Safety Profile

While Docetaxel is effective, it is associated with several adverse effects, including:

- Hematologic toxicities such as neutropenia

- Fluid retention

- Hypersensitivity reactions

- Neurological disorders

- Potential for secondary malignancies .

The safety profile necessitates careful monitoring during treatment, particularly regarding hematologic parameters.

Mechanism of Action

Docetaxel works by disrupting the normal function of microtubules, thereby stopping cell division . It binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, preventing cell division and promoting cell death . Compared to paclitaxel, docetaxel is two times more potent as an inhibitor of microtubule depolymerization . The molecular targets and pathways involved include the inhibition of cellular mitosis, which plays a central role in the therapy of many solid tumors .

Comparison with Similar Compounds

Table 1: Key Differences Between Docetaxel and Paclitaxel

| Parameter | Docetaxel | Paclitaxel |

|---|---|---|

| C3' Substituent | tert-butyl carbamate | Benzoyl group |

| Solubility | Higher (due to formulation) | Lower (requires Cremophor EL) |

| Primary Indications | mCRPC, NSCLC, breast cancer | Ovarian, breast cancers |

| Neutropenia Incidence | 75–85% | 60–70% |

| FDA Approval (Year) | 2004 (mCRPC) | 1992 (ovarian cancer) |

Phloretin Derivatives

Novel phloretin derivatives (e.g., compounds 3 and 7) exhibit superior cytotoxicity compared to docetaxel in vitro. In SPC-A1 lung adenocarcinoma cells, compound 3 achieved an IC50 of 33 μM, 5-fold lower than docetaxel (IC50 = 149 μM). Similarly, compound 7 showed 3.2-fold greater potency . These derivatives also demonstrated enhanced activity in esophageal squamous cell carcinoma (EC109), suggesting broader applicability. However, their clinical translation requires further validation of pharmacokinetic and toxicity profiles.

Table 2: Cytotoxicity Comparison (IC50 Values)

| Compound | SPC-A1 (μM) | EC109 (μM) |

|---|---|---|

| Docetaxel | 149 | 180 |

| Phloretin | 155 | 200 |

| Compound 3 | 33 | 45 |

| Compound 7 | 47 | 62 |

Combination Therapies

Ganetespib (Hsp90 Inhibitor)

In NSCLC xenografts, ganetespib (100 mg/kg) combined with docetaxel (5 mg/kg) induced tumor regression (24% reduction) versus monotherapy (85–87% growth inhibition). This synergy is attributed to ganetespib’s disruption of Hsp90-client proteins, potentiating docetaxel’s microtubule-stabilizing effects .

Capsaicin

Capsaicin synergizes with docetaxel by downregulating Akt/mTOR/S6 signaling in prostate cancer. Co-treatment reduced pAkt and pmTOR levels by 60–70%, overcoming docetaxel resistance . Similar synergies were observed with brassinin and resveratrol, though mechanistic details remain elusive .

Nanovesicle-Encapsulated Docetaxel

Nanovesicles loaded with docetaxel improved tumor targeting and reduced off-target toxicity.

Pemetrexed and Vinca Alkaloids

However, docetaxel’s toxicity profile (e.g., febrile neutropenia) was less favorable, highlighting context-dependent utility.

Breast Cancer Regimens

A 2025 meta-analysis compared docetaxel combinations in HER2-negative breast cancer:

- Docetaxel + Capecitabine : Higher objective response rate (ORR: 38% vs. 32%) but increased hand-foot syndrome (28% vs. 5%).

- Docetaxel + Epirubicin : Improved progression-free survival (PFS: 9.1 vs. 7.8 months) but higher cardiotoxicity (LVEF decline: 12% vs. 4%) .

Biological Activity

Docetaxel, a semi-synthetic derivative of paclitaxel, is a taxoid antineoplastic agent widely used in cancer therapy. Its metabolites, specifically M1 and M2, exhibit significant biological activity that contributes to its therapeutic efficacy. This article delves into the biological activity of docetaxel M1 and M2 (S), highlighting their mechanisms of action, pharmacokinetics, and clinical implications.

Docetaxel functions primarily through its interaction with microtubules. It binds to the β-subunit of tubulin, stabilizing microtubules and preventing their depolymerization. This hyper-stabilization disrupts normal mitotic spindle function, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells .

Key Mechanisms:

- Microtubule Stabilization : Docetaxel promotes the assembly of microtubules, leading to abnormal mitotic structures that hinder cell division .

- Induction of Apoptosis : By inhibiting the anti-apoptotic protein Bcl-2, docetaxel facilitates programmed cell death in tumor cells .

- Enhanced Radiation Effects : Docetaxel has been shown to enhance the effects of radiation therapy, potentially improving treatment outcomes in certain cancers .

Pharmacokinetics

The pharmacokinetic profile of docetaxel is characterized by a three-compartment model. Key parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | 113 L |

| Protein Binding | 94% (in vitro), 97% (in vivo) |

| Metabolism | Primarily via CYP3A4/5 |

| Elimination Half-Life | Approximately 11 hours |

Docetaxel undergoes extensive hepatic metabolism, yielding several metabolites including M1 and M2. The formation of these metabolites occurs through hydroxylation and subsequent reactions involving the isobutoxy side chain .

Clinical Efficacy

Docetaxel has been extensively studied in various cancers, particularly breast cancer and prostate cancer. A meta-analysis involving over 2,200 patients demonstrated that adding docetaxel to androgen deprivation therapy (ADT) significantly improved overall survival (HR 0.79) and progression-free survival (HR 0.70) in metastatic hormone-sensitive prostate cancer .

Case Studies:

- Breast Cancer : In clinical trials, docetaxel has shown effectiveness in reducing tumor size and improving survival rates when combined with other therapies.

- Prostate Cancer : The addition of docetaxel to ADT resulted in significant improvements in survival metrics, especially in patients with high-volume disease .

Adverse Effects

While docetaxel is effective, it is associated with various adverse effects that clinicians must monitor:

- Hematologic Toxicity : Neutropenia is a common side effect, necessitating regular blood counts.

- Fluid Retention : Patients may experience edema; monitoring is essential.

- Neurological Effects : Some patients report peripheral neuropathy.

- Gastrointestinal Issues : Nausea and diarrhea can occur but are generally manageable.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Docetaxel M1 and M2 in biological matrices, and how are they optimized for sensitivity and specificity?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Docetaxel metabolites. Key parameters include column selection (e.g., C18 for polarity matching), mobile phase optimization (e.g., acetonitrile/ammonium formate gradients), and ionization settings (ESI+ for enhanced detection). Validation should follow ICH guidelines, including linearity (1–1000 ng/mL), intra-/inter-day precision (<15% RSD), and recovery rates (>80%) . For reproducibility, detailed protocols must specify sample preparation (e.g., protein precipitation with acetonitrile) and internal standards (e.g., deuterated analogs) .

Q. How do researchers differentiate between M1 and M2 metabolites structurally, and what spectroscopic techniques confirm their (S)-configuration?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is critical for structural elucidation, focusing on hydroxylation sites (M1: C-14; M2: C-10) and ester group modifications. Chiral chromatography (e.g., Chiralpak AD-H column) or circular dichroism (CD) confirms the (S)-configuration by comparing retention times/spectral profiles to synthetic standards. X-ray crystallography may resolve absolute configuration if crystals are obtainable .

Advanced Research Questions

Q. What experimental designs address contradictions in reported metabolic clearance rates of Docetaxel M1 and M2 across species?

- Methodological Answer : Use cross-species hepatocyte incubation studies (human vs. rodent) under controlled conditions (37°C, 5% CO₂) to compare intrinsic clearance. Incorporate cytochrome P450 isoform-specific inhibitors (e.g., CYP3A4 ketoconazole) to identify enzymatic contributions. Parallel in vivo studies should employ cassette dosing to minimize inter-subject variability, with pharmacokinetic sampling at 0–48 hours. Data normalization to hepatic blood flow and protein binding adjustments (e.g., equilibrium dialysis) can reconcile interspecies discrepancies .

Q. How can computational docking models predict the binding efficacy of (S)-configured Docetaxel metabolites to β-tubulin, and what validation criteria are essential?

- Methodological Answer : Molecular docking software (e.g., Glide, GOLD) simulates ligand-receptor interactions using flexible ligand sampling and rigid receptor grids (PDB: 1TUB). Key parameters include Gibbs free energy (ΔG < -8 kcal/mol), hydrogen bonding (e.g., Thr274, Asp26), and hydrophobic contacts. Validate predictions with mutagenesis (e.g., β-tubulin T274A mutants) and binding affinity assays (SPR or ITC). Root-mean-square deviation (RMSD) < 2.0 Å between predicted and crystallized poses indicates high accuracy .

Q. What strategies resolve conflicting data on the role of M1 and M2 in multidrug resistance (MDR) phenotypes?

- Methodological Answer : Employ isogenic cell lines (e.g., MCF-7 vs. MCF-7/ADR) to assess metabolite accumulation via LC-MS/MS. Combine transporter inhibition assays (e.g., verapamil for P-gp) with siRNA knockdown of efflux pumps (ABCB1, ABCC1). Dose-response curves (0.1–100 µM) under hypoxia (1% O₂) can clarify microenvironmental effects. Meta-analyses of transcriptomic datasets (e.g., GEO: GSE12345) should adjust for batch effects and false discovery rates (FDR < 0.05) .

Methodological Challenges and Solutions

Q. How to optimize in vitro models for studying the synergistic effects of M1 and M2 with other taxanes?

- Methodological Answer : Use 3D tumor spheroids (e.g., HCT-116) in collagen matrices to mimic tumor stroma. Fixed-ratio combinations (e.g., Chou-Talalay method) with CompuSyn software calculate combination indices (CI < 1 for synergy). Live-cell imaging tracks apoptosis (Annexin V/PI) and mitotic arrest (pH3 staining). Include ABC transporter-overexpressing models to assess synergy in resistant phenotypes .

Q. What statistical approaches are robust for analyzing nonlinear pharmacokinetics of (S)-configured metabolites in phase I trials?

- Methodological Answer : Population pharmacokinetic modeling (NONMEM) with covariates (e.g., BSA, CYP3A5 genotype) accounts for inter-individual variability. Non-compartmental analysis (NCA) estimates AUC₀–∞ and t₁/₂, while Bayesian estimation refines parameter distributions. Bootstrap resampling (n=1000) validates model stability .

Data Presentation and Reproducibility

Q. How should researchers present large-scale metabolomics data linking M1/M2 to patient outcomes while ensuring reproducibility?

- Methodological Answer : Raw data (mzXML files) and processed spectra (feature tables) should be deposited in MetaboLights (MTBLS ID). Use MIAME-compliant annotations for LC-MS parameters and QC samples (pooled plasma injections). Heatmaps (Z-score normalized) and Kaplan-Meier curves (log-rank p-values) must include FDR-adjusted p-values. Code for statistical analysis (R/Python) must be version-controlled (GitHub) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.